Predicted LogP Differential: 2-Br,3-Cl,6-F vs. 2-Cl,3-Br,6-F Regioisomer
The target compound (2-Br, 3-Cl, 6-F substitution) exhibits a higher predicted LogP compared to the regioisomer 2-(3-bromo-2-chloro-6-fluorophenyl)acetic acid (CAS 1003608-92-1), indicating greater lipophilicity that influences membrane permeability and metabolic clearance. The predicted LogP for the target compound is 2.87, determined using the ACD/Labs Percepta platform , while the 2-Cl, 3-Br, 6-F regioisomer shows a reported predicted LogP of approximately 2.49, based on fragment-based calculation methods [1].
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP = 2.87 (ACD/Labs Percepta) |
| Comparator Or Baseline | 2-(3-Bromo-2-chloro-6-fluorophenyl)acetic acid (CAS 1003608-92-1): Predicted LogP ≈ 2.49 (fragment method) |
| Quantified Difference | ΔLogP ≈ +0.38 |
| Conditions | In silico prediction; target value from ACD/Labs Percepta (vendor-reported), comparator from fragment-based calculation (ZINC15 database) |
Why This Matters
A LogP difference of ~0.38 corresponds to a ~2.4× theoretical increase in n-octanol/water partition coefficient, which can meaningfully alter compound distribution in biphasic reaction systems and biological membrane partitioning during lead optimization.
- [1] ZINC15 Database. ZINC117773796 (3-bromo-2-chloro-6-fluorophenylacetic acid), LogP entry. https://zinc15.docking.org/substances/ZINC000117773796/ View Source
